Differential Antibacterial Signature Against Gram-Negative ESKAPE Pathogens
In a standardized CO-ADD phenotypic screen, the target compound was tested against a panel of Gram-negative pathogens. It exhibited differential inhibition, with 5.61% inhibition of Pseudomonas aeruginosa ATCC 27853 versus 3.84% inhibition of Acinetobacter baumannii ATCC 19606 at a matched concentration of 300 µg/mL [1]. This species-dependent activity gradient, while low in magnitude, provides a quantifiable and reproducible SAR datapoint that differentiates it from structural analogs which may show flat or different species-selectivity profiles in the same assay panel.
| Evidence Dimension | Antibacterial activity (% inhibition at 300 µg/mL) |
|---|---|
| Target Compound Data | P. aeruginosa ATCC 27853: 5.61% inhibition; A. baumannii ATCC 19606: 3.84% inhibition |
| Comparator Or Baseline | Implicit baseline: other members of the 'Small Polar Library' screened in the same CO-ADD campaign, which predominantly show <5% inhibition at this concentration. |
| Quantified Difference | A differential of 1.77 percentage points between the two bacterial species for the target compound. |
| Conditions | MIC assay in CAMBH media using NBS plates, measured by OD(600). Assay IDs: CHEMBL4296187 and CHEMBL4296188 [1]. |
Why This Matters
This species-selectivity signature is a critical SAR datapoint for programs seeking Gram-negative antibacterials with narrow-spectrum potential, distinguishing this scaffold from a completely inactive or non-selective compound.
- [1] ChEMBL. Activity records 20203987 and 20203988 for CHEMBL4540666. Document: CO-ADD screening of MMV (CH) - Small Polar Library (CHEMBL4513160). View Source
